1-[(2-fluorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene
Overview
Description
1-[(2-fluorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene is an organic compound that features a benzene ring substituted with a fluorophenyl group, a methoxy group, and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with the desired groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
1-[(2-fluorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A compound with similar structural features and biological activities.
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide): An analog with similar functional groups and pharmacological properties.
Uniqueness
1-[(2-fluorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-21-16-10-12(8-9-18(19)20)6-7-15(16)22-11-13-4-2-3-5-14(13)17/h2-10H,11H2,1H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPPNVCVBFSTO-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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